molecular formula C11H13ClFN B7860035 N-(5-Chloro-2-fluorobenzyl)-1-cyclopropylmethanamine

N-(5-Chloro-2-fluorobenzyl)-1-cyclopropylmethanamine

Cat. No.: B7860035
M. Wt: 213.68 g/mol
InChI Key: OPJNEEQACMIYDP-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-fluorobenzyl)-1-cyclopropylmethanamine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a 5-chloro-2-fluorobenzyl group attached to a cyclopropylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-fluorobenzyl)-1-cyclopropylmethanamine typically involves the reaction of 5-chloro-2-fluorobenzyl bromide with cyclopropylmethanamine. The reaction is carried out under controlled conditions to ensure high yield and purity. For instance, 5-chloro-2-fluorobenzyl bromide can be synthesized from 5-chloro-2-fluorotoluene using N-bromosuccinimide and dibenzoyl peroxide in ethyl acetate at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-fluorobenzyl)-1-cyclopropylmethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce corresponding amides or nitriles.

Scientific Research Applications

N-(5-Chloro-2-fluorobenzyl)-1-cyclopropylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-fluorobenzyl)-1-cyclopropylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzylamine derivatives such as 5-chloro-2-fluorobenzylamine and related fluorobenzyl compounds .

Uniqueness

What sets N-(5-Chloro-2-fluorobenzyl)-1-cyclopropylmethanamine apart is its unique combination of a cyclopropyl group with a halogenated benzylamine, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[(5-chloro-2-fluorophenyl)methyl]-1-cyclopropylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFN/c12-10-3-4-11(13)9(5-10)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJNEEQACMIYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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